3-Methyl-cis,cis-muconic acid
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Overview
Description
3-methyl-cis,cis-muconic acid is a dicarboxylic acid that is cis,cis-muconic acid in which the hydrogens at position 3 is substituted by a methyl group. It derives from a cis,cis-muconic acid.
Scientific Research Applications
1. Renewable Unsaturated Polyesters
3-Methyl-cis,cis-muconic acid, a dicarboxylic acid, has been utilized in creating renewable unsaturated polyesters. Researchers have synthesized various polyesters incorporating muconic acid, observing that its incorporation increases the glass transition temperatures while decreasing melting and degradation temperatures of these polyesters (Rorrer et al., 2016).
2. Electrochemical Conversion for Sustainable Manufacturing
Muconic acid's role in sustainable manufacturing has been explored, particularly its conversion into valuable polyamides and polyesters like Nylon-6,6 and PET. This process combines biological production using engineered yeasts and bacteria with electrochemical conversion techniques (Matthiesen et al., 2016).
3. Stereochemistry in Enzymatic Lactonisation
Studies have investigated the enzymic lactonisation of this compound, revealing its conversion into specific lactones through enzymic cyclisation, highlighting the stereochemical aspects of these reactions in different organisms (Chen et al., 1996).
4. Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization
Muconic acid is also a precursor for adipic acid, a key ingredient in Nylon-6,6 production. Studies have focused on the catalytic conversion of muconic acid to adipic acid and its subsequent polymerization, showcasing a pathway towards bio-based nylon production (Vardon et al., 2016).
5. Coculture Engineering for Production from Glycerol
Exploring microbial coculture systems, research has shown that engineering E. coli–E. coli cocultures can effectively use glycerol for producing muconic acid, offering a novel approach for biochemical production (Zhang et al., 2015).
6. Biodegradation of Halogenated Aromatic Compounds
Muconic acid has been studied for its role in the biodegradation of halogenated aromatic compounds, specifically its conversion in certain microbial processes, offering insights into environmental remediation strategies (Schmidt et al., 1980).
7. Isomerization and Conversion to Biobased Monomers
Research has delved into the isomerization of muconic acid and its conversion to renewable cyclic dicarboxylic acids, important for polyester and polyamide industries. This involves understanding the reaction kinetics and identifying conditions favoring the formation of desired isomers (Carraher et al., 2017).
8. Platform Chemicals and Monomers in Biobased Economy
Muconic acid, including its isomers, is recognized for its potential as a starting material for synthesizing value-added products and as a versatile monomer for specialty polymers. A systematic overview has been presented on production routes and the valorization of MA isomers (Khalil et al., 2020).
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2Z,4Z)-3-methylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C7H8O4/c1-5(4-7(10)11)2-3-6(8)9/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2-,5-4- |
InChI Key |
LEQDZBVDPGNGMH-LDIADDGTSA-N |
Isomeric SMILES |
C/C(=C/C(=O)O)/C=C\C(=O)O |
SMILES |
CC(=CC(=O)O)C=CC(=O)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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